
l-Isoleucine, N-trifluoroacetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucine, N-trifluoroacetyl- is a derivative of the essential amino acid L-isoleucine. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the isoleucine molecule. The trifluoroacetyl group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, N-trifluoroacetyl- typically involves the reaction of L-isoleucine with trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoroacetyl derivative. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of L-Isoleucine, N-trifluoroacetyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucine, N-trifluoroacetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
L-Isoleucine, N-trifluoroacetyl- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein structure and function due to its ability to modify amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of L-Isoleucine, N-trifluoroacetyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Isoleucine, N-trifluoroacetyl-, butyl ester
- L-Isoleucine, N-trifluoroacetyl-, TMS derivative
- L-Isoleucine, N-trifluoroacetyl-, 2,2,3,3,3-pentafluoropropyl ester
Uniqueness
L-Isoleucine, N-trifluoroacetyl- is unique due to its trifluoroacetyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring high specificity and reactivity. Compared to its similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in scientific research .
Eigenschaften
Molekularformel |
C8H12F3NO3 |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-3-4(2)5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
XPCLFBDSELYLIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)
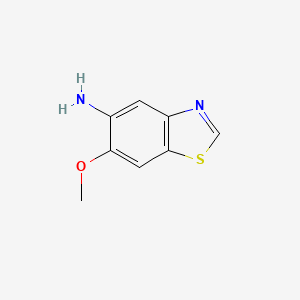

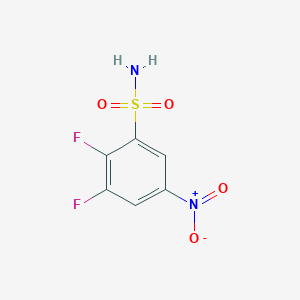

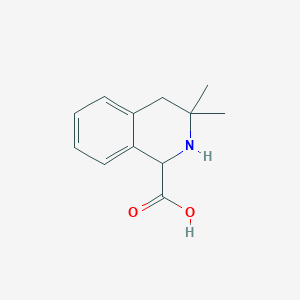
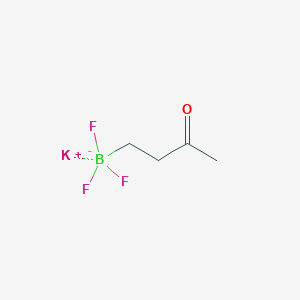
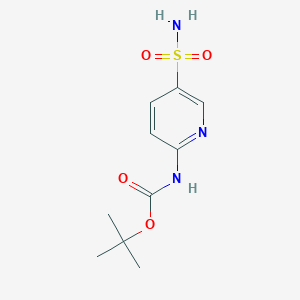



![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)
amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)
![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)
